6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Biological Activity
6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. The compound can be synthesized through a one-pot reaction involving various precursors such as arylglyoxals and barbituric acid derivatives under specific catalytic conditions to yield high purity and yield of the target compound .
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties and potential as an anticancer agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against the H37Rv strain of M. tuberculosis . Although specific data on the target compound's MIC is limited, its structural similarities suggest a potential for similar activity.
Anticancer Activity
Pyrrolo[3,4-d]pyrimidine derivatives have also been evaluated for anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in substituents significantly affect their potency against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxypropyl and m-tolyl groups contributes to its lipophilicity and interaction with biological targets.
Substituent | Effect on Activity |
---|---|
Methoxypropyl | Enhances solubility and cellular uptake |
m-Tolyl | Increases hydrophobic interactions |
Carbonyl groups | Potential sites for hydrogen bonding |
Case Studies
A notable case study involved the evaluation of a series of pyrrolo[3,4-d]pyrimidine derivatives where structural modifications led to enhanced biological activity. One derivative exhibited an IC50 value of less than 1 nM against Lck kinase isoforms . This highlights the potential for further development of the target compound in therapeutic applications.
Properties
IUPAC Name |
6-(3-methoxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-5-3-6-12(9-11)15-14-13(18-17(22)19-15)10-20(16(14)21)7-4-8-23-2/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVKYHPRVSLERC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.